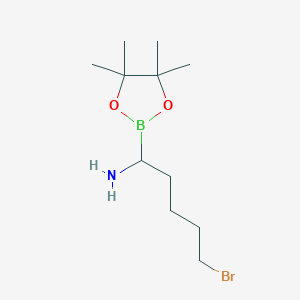
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(chloromethyl)-6-methylpyridine hydrochloride typically involves the chlorination of 4-methylpyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form 4-(chloromethyl)-6-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: The major product is the pyridine N-oxide derivative.
Reduction: The major product is 4-(chloromethyl)-6-methylpyridine.
Aplicaciones Científicas De Investigación
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-(chloromethyl)-6-methylpyridine hydrochloride involves its interaction with nucleophiles. The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methylpyridine: Similar in structure but lacks the chloromethyl group.
4-Chloro-2-methylpyridine: Similar but with different substitution pattern.
2-Chloro-6-methylpyridine: Lacks the chloromethyl group.
Uniqueness
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride is unique due to the presence of both chlorine and chloromethyl groups, which make it highly reactive and versatile for various chemical transformations. This dual functionality allows for a broader range of applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C7H8Cl3N |
|---|---|
Peso molecular |
212.5 g/mol |
Nombre IUPAC |
2-chloro-4-(chloromethyl)-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(4-8)3-7(9)10-5;/h2-3H,4H2,1H3;1H |
Clave InChI |
JTJWNAAJEVNXEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)Cl)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B14059116.png)

![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)


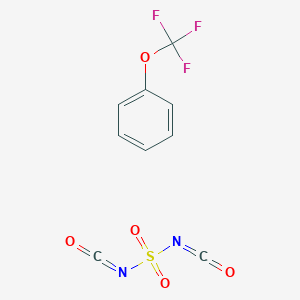
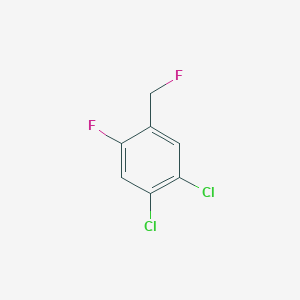


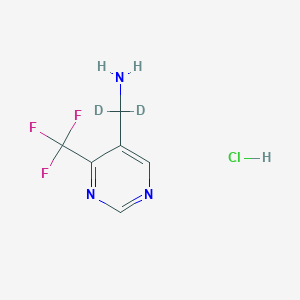
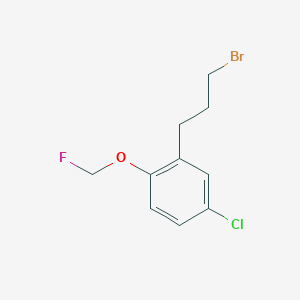
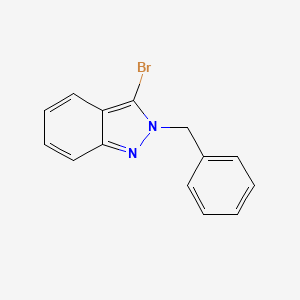
![[(Trimethylsilyl)oxy]acetic acid](/img/structure/B14059186.png)
